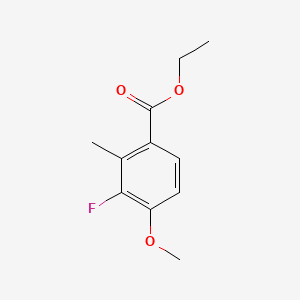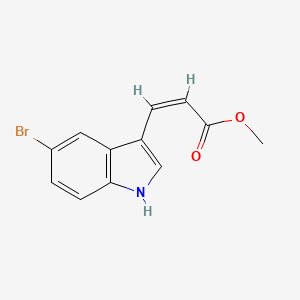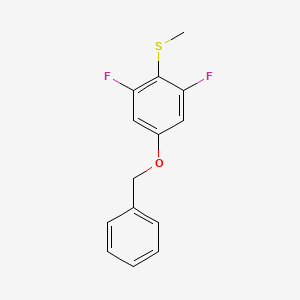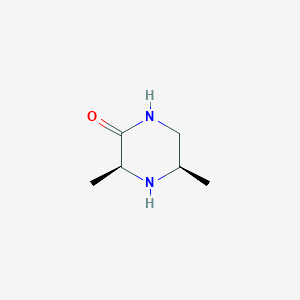
5-Bromo-4-(difluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(difluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to couple brominated pyridine with difluoromethyl boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amine group.
Major Products
Substituted Pyridines: Resulting from substitution reactions.
Complex Aromatic Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-4-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Material Science: Investigated for its properties in creating advanced materials.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action for 5-Bromo-4-(difluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
4-Amino-3-bromopyridine: Lacks the difluoromethyl group but shares the bromine and amine substitutions.
Uniqueness
5-Bromo-4-(difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H5BrF2N2 |
|---|---|
Peso molecular |
223.02 g/mol |
Nombre IUPAC |
5-bromo-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-11-2-4(10)5(3)6(8)9/h1-2,6H,10H2 |
Clave InChI |
YOWKUSFSQICPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)





